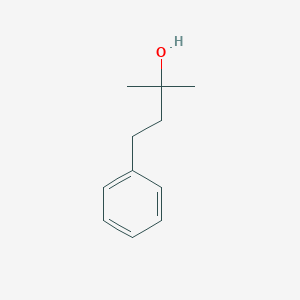

2-Methyl-4-phenyl-2-butanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVSKJDFNJFXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021851 | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Lily, rose sweetness aroma | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.966 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-05-9 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PHENYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y5UX90TZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 - 30 °C | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-phenyl-2-butanol: Properties, Synthesis, and Reactivity

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol with significant applications in the fragrance and flavor industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its characteristics, synthesis, and reactivity, supported by established experimental protocols and mechanistic discussions.

Introduction and Significance

2-Methyl-4-phenyl-2-butanol, with the chemical formula C₁₁H₁₆O, is a colorless liquid or low-melting solid characterized by a pleasant floral, green, and fruity aroma with hints of lily and rose.[1][2][3] Its unique scent profile has led to its widespread use as a fragrance ingredient in perfumes, soaps, and other personal care products.[4] It is also utilized as a flavoring agent in food and beverages.[4] Structurally, it is a tertiary alcohol with a phenyl group separated from the hydroxyl-bearing carbon by an ethylene bridge, a feature that dictates its characteristic reactivity.[5]

Physicochemical Properties

The physical and chemical properties of 2-methyl-4-phenyl-2-butanol are summarized in the table below, providing a quick reference for laboratory and industrial applications. These properties are crucial for understanding its behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molecular Weight | 164.24 g/mol | [5] |

| Appearance | Colorless liquid or white to light yellow powder/lump | [1] |

| Odor | Floral, green, fruity, with lily and rose notes | [1][2][3] |

| Melting Point | 31-33 °C | [1][4][6] |

| Boiling Point | 144 °C at 85 mm Hg | [1][4][6] |

| Density | 0.966 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.509 | [1][2][4] |

| Solubility | Soluble in fats and ethanol; slightly soluble in water | [2][5] |

| Vapor Pressure | 0.0107 mmHg at 25°C | [2][4] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

Synthesis of 2-Methyl-4-phenyl-2-butanol

The most common and industrially significant method for synthesizing 2-methyl-4-phenyl-2-butanol is the Grignard reaction.[7] This powerful carbon-carbon bond-forming reaction offers a versatile route to tertiary alcohols. Two primary Grignard pathways are employed:

-

Reaction of Benzylacetone with a Methyl Grignard Reagent: In this approach, the nucleophilic methyl group from a methylmagnesium halide (e.g., methylmagnesium chloride or bromide) attacks the electrophilic carbonyl carbon of benzylacetone.[1]

-

Reaction of a Phenylethyl Grignard Reagent with Acetone: Alternatively, a phenylethylmagnesium halide can be used as the Grignard reagent, which then reacts with acetone to form the desired product.[1]

A detailed experimental protocol for the synthesis via the reaction of 4-phenylbutan-2-one (benzylacetone) with methylmagnesium bromide is provided below.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of 2-methyl-4-phenylbutan-2-ol from 4-phenylbutan-2-one and methylmagnesium bromide.[1]

Materials:

-

4-phenylbutan-2-one

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-2-one (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at -78 °C during the addition.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial THF).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the combined organic layers over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate solvent system to obtain pure 2-methyl-4-phenylbutan-2-ol.

Alternative Synthesis: Epoxide Ring-Opening

An alternative patented method involves the Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide.[7][8] This approach utilizes an epoxide ring-opening mechanism and is often catalyzed by copper(I) compounds, such as CuI, to improve the reaction yield.[7] The reaction is typically conducted in an ethereal solvent like THF at a controlled temperature of -20 °C to +10 °C.[7]

Chemical Reactivity and Mechanistic Insights

As a tertiary alcohol, the chemical reactivity of 2-methyl-4-phenyl-2-butanol is largely dictated by the hydroxyl group and the stability of the resulting carbocation intermediate.

Nucleophilic Substitution Reactions

Tertiary alcohols readily undergo Sₙ1 reactions with hydrogen halides (e.g., HCl, HBr) at low temperatures (e.g., 0 °C).[9] The reaction proceeds through a carbocation intermediate. The inductive effect of the alkyl and phenyl groups stabilizes this tertiary carbocation, facilitating the reaction.[10]

Mechanism of Sₙ1 Reaction with HBr:

-

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid like HBr, the lone pair of electrons on the oxygen atom attacks a proton, forming a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol dissociates, leaving behind a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.[10]

-

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the alkyl halide product.

Caption: Sₙ1 reaction mechanism of 2-methyl-4-phenyl-2-butanol with HBr.

Elimination Reactions (Dehydration)

When heated with a strong acid such as sulfuric acid (H₂SO₄), 2-methyl-4-phenyl-2-butanol can undergo dehydration to form alkenes.[11] This reaction also proceeds through a carbocation intermediate, and the major product is typically the most substituted (Zaitsev's) alkene.

Oxidation

Tertiary alcohols, including 2-methyl-4-phenyl-2-butanol, are resistant to oxidation under standard conditions.[12] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process.

Hydrogenation

The phenyl group in 2-methyl-4-phenyl-2-butanol can be hydrogenated to a cyclohexyl group in the presence of a suitable catalyst, such as those containing ruthenium, rhodium, or nickel.[13] This reaction yields 4-cyclohexyl-2-methyl-2-butanol, a compound also of interest in the fragrance industry.[13]

Spectroscopic Characterization

The structure of 2-methyl-4-phenyl-2-butanol can be unequivocally confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethyl bridge, and the methyl protons.[14][15]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon attached to the hydroxyl group.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[4] There will also be absorptions corresponding to C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[4]

Caption: Workflow for the synthesis and purification of 2-methyl-4-phenyl-2-butanol.

Safety and Handling

2-Methyl-4-phenyl-2-butanol is reported to cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).[16]

Conclusion

2-Methyl-4-phenyl-2-butanol is a commercially important tertiary alcohol with a well-defined set of physical and chemical properties. Its synthesis is readily achieved through the robust and versatile Grignard reaction. An understanding of its reactivity, particularly its propensity for Sₙ1 reactions and resistance to oxidation, is crucial for its application in various chemical transformations. The information provided in this guide serves as a valuable resource for scientists and researchers working with this compound.

References

-

PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-4-phenyl-2-butanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-phenyl-2-butanol. Retrieved from [Link]

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. Retrieved from [Link]

-

Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550). Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol.

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]

-

University of Calgary. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Retrieved from [Link]

-

ACS Publications. (n.d.). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. Retrieved from [Link]

Sources

- 1. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Methyl-4-phenyl-2-butanol | 103-05-9 | Benchchem [benchchem.com]

- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. csueastbay.edu [csueastbay.edu]

- 13. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]

- 14. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR spectrum [chemicalbook.com]

- 15. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 16. echemi.com [echemi.com]

Structural Architectures and Synthetic Pathways of 2-Methyl-4-phenyl-2-butanol

Content Type: Technical Reference Guide Subject: Organic Chemistry / Medicinal Chemistry CAS Registry Number: 103-05-9[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-4-phenyl-2-butanol (also known as Dimethyl Phenylethyl Carbinol).[2] While widely recognized in the fragrance industry for its stability and floral olfactory profile ("Muguet" or Lily of the Valley), its structural motif—a tertiary alcohol possessing a phenylethyl tail—offers significant utility in medicinal chemistry. This document details its nomenclature, physicochemical properties, validated synthetic protocols, and its application as a metabolically stable pharmacophore in drug design.

Nomenclature and Structural Identity

Accurate nomenclature is critical for database retrieval and regulatory compliance.[2] The compound features a butane backbone with a phenyl substituent at the C4 position and a gem-dimethyl substituted hydroxyl group at C2.[2]

| Identifier System | Name / Value | Notes |

| IUPAC Name | 2-Methyl-4-phenylbutan-2-ol | Preferred IUPAC Name (PIN) |

| Common Name | Dimethyl phenylethyl carbinol | Fragrance industry standard |

| Synonyms | Muguet Carbinol; | Trade names |

| CAS Number | 103-05-9 | Key index key |

| SMILES | CC(C)(O)CCc1ccccc1 | |

| Molecular Formula | MW: 164.24 g/mol |

Structural Analysis

The molecule is characterized by a tertiary alcohol functionality.[2][3][4][5] Unlike primary or secondary alcohols, the C2 carbon is bonded to three other carbons (two methyls, one methylene), rendering it resistant to oxidation under physiological conditions. The phenylethyl group adds lipophilicity (

Physicochemical Profile

The following data represents experimentally validated properties essential for handling and formulation.

| Property | Value | Condition/Source |

| Physical State | Colorless Liquid / Low-melting solid | @ 25°C |

| Melting Point | 29 - 30 °C | Phase transition |

| Boiling Point | 144 °C | @ 85 mmHg (Reduced Pressure) |

| Density | 0.966 g/mL | @ 25°C |

| Refractive Index | 1.509 | |

| Flash Point | > 110 °C | Closed Cup |

| Solubility | Soluble in EtOH, Oils; Slightly soluble in | Amphiphilic nature |

Synthetic Methodologies

Two primary routes exist for the synthesis of 2-Methyl-4-phenyl-2-butanol: the Grignard Addition (preferred for laboratory scale) and Selective Hydrogenation (preferred for industrial scalability).[2]

Method A: Grignard Addition (Laboratory Protocol)

This method utilizes the nucleophilic addition of a Grignard reagent to a ketone. It offers high regional selectivity and is ideal for small-batch synthesis.[2]

Reaction Scheme:

-

Precursor: Benzylacetone (4-Phenylbutan-2-one).[2]

-

Reagent: Methylmagnesium chloride (MeMgCl) or Bromide.

-

Solvent: Anhydrous Diethyl Ether (

) or Tetrahydrofuran (THF).[2]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Reagent Loading: Charge the flask with Methylmagnesium chloride (3.0 M in THF, 1.2 equiv). Cool to 0°C in an ice bath.

-

Addition: Dissolve Benzylacetone (1.0 equiv) in anhydrous THF (5 volumes). Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 0°C. Cautiously quench with saturated aqueous

. Caution: Exothermic gas evolution. -

Workup: Extract the aqueous layer with Ethyl Acetate (

).[2] Combine organic layers, wash with Brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexane) to yield the pure alcohol.

Method B: Selective Hydrogenation (Industrial Route)

For larger scales, the hydrogenation of the alkyne precursor (2-methyl-4-phenyl-3-butyn-2-ol) is utilized.[2] This avoids stoichiometric metal waste.[2]

Workflow Visualization:

Figure 1: Comparison of Grignard (top) and Hydrogenation (bottom) synthetic pathways.[2]

Spectroscopic Characterization

Verification of the structure is performed using Nuclear Magnetic Resonance (NMR).[6] The following shifts are diagnostic for 2-Methyl-4-phenyl-2-butanol in

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.34 - 7.20 | Multiplet (m) | 5H | Aromatic Phenyl Protons |

| 1H | 2.71 - 2.67 | Multiplet (m) | 2H | Benzylic |

| 1H | 1.78 - 1.74 | Multiplet (m) | 2H | Methylene |

| 1H | 1.27 | Singlet (s) | 6H | Gem-dimethyl |

| 1H | ~1.5 - 2.0 | Broad Singlet | 1H | Hydroxyl |

Interpretation:

-

The singlet at 1.27 ppm is the hallmark of the gem-dimethyl group adjacent to the tertiary alcohol.

-

The absence of a proton on the carbon bearing the hydroxyl group (C2) confirms the tertiary nature of the alcohol.

-

The aromatic region (7.20-7.34 ppm) integrates to 5 protons, confirming the monosubstituted benzene ring.

Applications in Drug Development & Stability

While 2-Methyl-4-phenyl-2-butanol is primarily known as a fragrance ingredient, its structural motif is highly relevant to medicinal chemistry as a Metabolic Blocker .[2]

The Tertiary Alcohol Advantage

In drug design, metabolic stability is often a limiting factor.[3] Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenases (ADH) to aldehydes/acids or ketones, respectively.

-

Oxidative Resistance: The quaternary carbon at C2 prevents oxidation to a carbonyl species because there is no

-proton to remove.[2] -

Glucuronidation Shielding: The steric bulk of the gem-dimethyl group hinders access by UDP-glucuronosyltransferases (UGT), slowing down Phase II conjugation and elimination.[2]

Mechanism of Metabolic Stability:

Figure 2: Mechanistic comparison showing the resistance of the tertiary alcohol motif to oxidative metabolism compared to secondary alcohols.

Toxicology Note

While stable, the compound is a mild irritant. In pharmacological applications, the tertiary alcohol moiety is often incorporated into larger scaffolds (e.g., JAK inhibitors or corticosteroids) rather than used as a standalone active pharmaceutical ingredient (API).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7632, 2-Methyl-4-phenyl-2-butanol.[2] Retrieved from [Link][2]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[3] Journal of Medicinal Chemistry.[2][3] Retrieved from [Link][2]

-

NIST Mass Spectrometry Data Center. 2-Butanol, 2-methyl-4-phenyl-.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

-

Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design.[2] Hypha Discovery.[2][7] Retrieved from [Link]

Sources

- 1. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

- 2. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 7. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

This technical guide details the chemical profile, synthesis, and reactivity of 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9).[1][2]

A Functionalized Aromatic Scaffold for Fragrance and Medicinal Chemistry[2][3]

Part 1: Executive Technical Summary[4]

CAS Number: 103-05-9

IUPAC Name: 2-Methyl-4-phenylbutan-2-ol

Common Synonyms: Muguet Carbinol,

Critical Identity Clarification: Researchers often confuse CAS 103-05-9 with tert-butylbenzene (CAS 98-06-6) due to similar nomenclature involving "butyl" and "benzene" motifs.[2] CAS 103-05-9 is a tertiary alcohol , not a pure hydrocarbon.[2] It features a phenethyl group attached to a dimethyl-substituted carbinol center.[2][3] This structural distinction is vital for metabolic stability profiles in drug design, as the tertiary alcohol moiety resists oxidative metabolism compared to primary or secondary analogs.[2][3]

Core Utility: Primarily utilized as a stable floral anchor in fragrance chemistry (Lily of the Valley/Muguet), this compound serves as a model for sterically hindered tertiary alcohols in medicinal chemistry.[3] Its resistance to alkali and oxidation makes it a valuable scaffold for studying metabolic blocking strategies.[2][3]

Part 2: Physicochemical Architecture

The stability of 2-Methyl-4-phenyl-2-butanol stems from the steric bulk around the hydroxyl group and the ethylene linker separating the aromatic ring from the polar center.[2]

Table 1: Physicochemical Properties[4][5]

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 164.25 g/mol | |

| Appearance | Colorless liquid or white solid | Low melting point leads to phase variability in lab conditions.[2][4] |

| Melting Point | 24–26 °C | Often exists as a supercooled liquid.[2][3] |

| Boiling Point | 126–128 °C @ 14 mmHg | High boiling point requires high-vacuum distillation for purification.[2][3] |

| Density | 0.962 g/mL (25 °C) | Slightly less dense than water; phase separates easily.[2][3] |

| Refractive Index ( | 1.5060 – 1.5090 | Useful for assessing purity post-distillation.[2][3] |

| Solubility | Ethanol, Diethyl ether, Oils | Lipophilic ( |

| Flash Point | > 100 °C | Class IIIB Combustible Liquid.[2][3] |

Part 3: Synthetic Methodology & Causality

The most robust synthesis for CAS 103-05-9 utilizes a Grignard addition to a ketone.[2] This route is preferred over Friedel-Crafts alkylation due to the strict regiocontrol required to establish the quaternary carbon center without rearrangement.[2][3]

Protocol: Grignard Addition to Benzylacetone[3][4]

Reaction Logic: The reaction involves the nucleophilic attack of a methyl Grignard reagent on the carbonyl carbon of 4-phenylbutan-2-one (Benzylacetone).[2]

-

Why MeMgCl? Methylmagnesium chloride is chosen over the bromide or iodide to minimize radical coupling side reactions and simplify workup.[2][3]

-

Why THF? Tetrahydrofuran provides better solubility for the magnesium complex than diethyl ether at the reflux temperatures needed to drive the reaction to completion.[2][3]

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

-

Reagent Preparation: Charge the flask with Methylmagnesium chloride (3.0 M in THF, 1.2 equivalents). Cool to 0 °C using an ice bath to suppress initial exotherm.[2][3]

-

Substrate Addition: Dissolve 4-phenylbutan-2-one (1.0 equivalent) in anhydrous THF (volume equal to Grignard solution). Add this solution dropwise over 45 minutes.

-

Reaction Phase: Once addition is complete, remove the ice bath and allow to warm to room temperature. Reflux gently (60 °C) for 2 hours to ensure conversion of the sterically hindered carbonyl.

-

Quench: Cool to 0 °C. Cautiously quench with saturated aqueous Ammonium Chloride (

) . -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Distill under reduced pressure (0.5 mmHg) or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Visualization: Synthetic Pathway[6]

Part 4: Structural Characterization (Analytical Standards)[2]

To validate the identity of CAS 103-05-9, researchers must confirm the presence of the quaternary carbon and the intact phenethyl chain.[2]

Nuclear Magnetic Resonance (NMR) Profile

NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 – 7.30 | Multiplet | 5H | Ar-H | Monosubstituted benzene ring.[2] |

| 2.68 – 2.75 | Multiplet | 2H | Ph-CH | Benzylic protons; deshielded by ring current.[2][3] |

| 1.78 – 1.85 | Multiplet | 2H | -CH | Homobenzylic protons; adjacent to quaternary center.[2][3] |

| 1.35 | Singlet | 1H | -OH | Exchangeable; shift varies with concentration.[2][3] |

| 1.28 | Singlet | 6H | -C(CH | Gem-dimethyl group.[2][3] Key diagnostic signal. |

Interpretation: The diagnostic singlet at 1.28 ppm integrating to 6 protons confirms the gem-dimethyl group attached to a quaternary carbon.[2][3] The absence of a proton on the carbinol carbon (no signal ~3.5-4.0 ppm) confirms the tertiary alcohol status.[2][3]

Mass Spectrometry (EI, 70 eV):

-

Molecular Ion (

): 164 m/z (often weak due to facile dehydration).[2][3] -

Base Peak: 146 m/z (

) or 59 m/z (acetone fragment from rearrangement).[2][3] -

Tropylium Ion: 91 m/z (Characteristic of benzyl moiety).[2][3]

Part 5: Functional Reactivity & Biological Interface

For drug development professionals, CAS 103-05-9 represents a "metabolic dead-end" model.[2]

Metabolic Stability (The "Blocking" Effect)

Unlike primary alcohols (oxidized to aldehydes/acids) or secondary alcohols (oxidized to ketones), the tertiary alcohol in CAS 103-05-9 cannot be oxidized without breaking carbon-carbon bonds.[2]

-

Mechanism: The quaternary carbon lacks the

-hydrogen required for oxidation by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.[2][3] -

Application: This motif is used in medicinal chemistry to increase the half-life (

) of a drug candidate by blocking metabolic soft spots.[2][3]

Dehydration Risk (Elimination)

While stable to oxidation, the compound is susceptible to acid-catalyzed E1 elimination .[2][3]

-

Reagent Sensitivity: Exposure to strong acids (e.g.,

, -

Formulation Warning: Avoid acidic excipients in formulations involving this scaffold.

Visualization: Reactivity Logic[4]

Part 6: Safety & Toxicology (E-E-A-T)[2]

Every protocol involving CAS 103-05-9 must account for its irritant properties.[2][3]

-

GHS Classification:

-

Toxicology Data:

-

Handling Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7632, 2-Methyl-4-phenyl-2-butanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Methyl-4-phenyl-2-butanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][2]

-

The Good Scents Company. Muguet Carbinol (CAS 103-05-9) Odor and Safety Profile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-4-phenylbutan-2-ol.[2] Retrieved from [Link][2]

Sources

Solubility profile of 2-Methyl-4-phenyl-2-butanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-4-phenyl-2-butanol

Introduction: Understanding the Significance of Solubility

In the realms of chemical synthesis, pharmaceutical formulation, and materials science, a thorough understanding of a compound's solubility is paramount. This guide provides a detailed exploration of the solubility profile of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol with applications as a fragrance ingredient and a synthetic intermediate.[1][2] Its unique molecular structure, featuring both polar and nonpolar moieties, results in a nuanced solubility behavior across a spectrum of organic solvents.

For researchers and drug development professionals, this information is critical for a variety of applications, from selecting appropriate reaction media and purification solvents to designing stable and effective formulations. This document will delve into the physicochemical properties of 2-methyl-4-phenyl-2-butanol, the theoretical underpinnings of its solubility, and provide robust, field-tested protocols for its experimental determination.

Physicochemical Characteristics of 2-Methyl-4-phenyl-2-butanol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9) is a tertiary alcohol, a structural classification that significantly influences its polarity and hydrogen bonding capabilities.[1]

Key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3][4] |

| Melting Point | 31-33 °C | [3] |

| Boiling Point | 144 °C @ 85 mm Hg | [3] |

| Density | 0.966 g/mL at 25 °C | [3] |

| Water Solubility | 4.569 g/L at 20 °C (Slightly soluble) | [3][4] |

| LogP (o/w) | 2.41 - 2.9 | [3][5] |

| pKa | 15.17 ± 0.29 (Predicted) | [3] |

The molecule's structure is amphiphilic. The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor.[6][7] Conversely, the phenyl ring and the C4 alkyl chain are nonpolar and hydrophobic. This duality is the primary determinant of its solubility, dictating its affinity for solvents of varying polarities. The LogP value, being greater than 2, indicates a preference for lipophilic (oily) environments over aqueous ones.

The "Like Dissolves Like" Principle in Action

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.[8]

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:

-

Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can engage in hydrogen bonding.[6] Given the hydroxyl group on 2-methyl-4-phenyl-2-butanol, it is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the solute's -OH group.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and interact primarily through weaker van der Waals forces. The significant nonpolar character of the phenyl and alkyl components of 2-methyl-4-phenyl-2-butanol suggests it will be soluble in these solvents.

The steric hindrance around the tertiary alcohol group can slightly modulate its hydrogen bonding ability compared to primary or secondary alcohols, but it remains the dominant site for interaction with polar solvents.[7][9]

Predicted Solubility Profile

Based on the principles outlined above, the following table provides a qualitative solubility profile for 2-methyl-4-phenyl-2-butanol in common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding between the -OH groups of both solute and solvent.[1][4] |

| Methanol | Polar Protic | Miscible | Similar to ethanol, strong hydrogen bonding promotes miscibility. |

| Water | Polar Protic | Slightly Soluble | While hydrogen bonding is possible, the large hydrophobic portion of the molecule limits solubility.[3][4] |

| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone can accept a hydrogen bond from the solute's -OH group. |

| Ethyl Acetate | Polar Aprotic | Soluble | Similar to acetone, with the nonpolar ethyl group also contributing to favorable interactions. |

| Dichloromethane | Polar Aprotic | Soluble | The molecule's overall polarity allows for dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Nonpolar (Aromatic) | Soluble | The phenyl ring of the solute interacts favorably with the aromatic solvent via pi-stacking and van der Waals forces. |

| Hexane | Nonpolar (Aliphatic) | Soluble | The nonpolar alkyl chain and phenyl group interact well with the aliphatic solvent via van der Waals forces. |

Experimental Protocol for Solubility Determination

To validate the predicted profile, a systematic experimental approach is necessary. The following protocol describes a reliable method for qualitative and semi-quantitative solubility assessment.

Causality in Experimental Design

This protocol is designed to be a self-validating system. By starting with small, precise amounts of solute and solvent, the point of saturation can be carefully observed. The vigorous mixing ensures that the system reaches equilibrium, preventing a false "insoluble" result due to slow dissolution kinetics. Using a range of solvents provides a comprehensive picture that validates the theoretical "like dissolves like" principle.

Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware (small test tubes, graduated cylinders, pipettes) is clean and dry.

-

Accurately weigh approximately 25 mg of 2-methyl-4-phenyl-2-butanol into a series of labeled test tubes.[10]

-

Prepare labeled reservoirs of each solvent to be tested.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the chosen solvent (e.g., ethanol) dropwise, starting with 0.25 mL.

-

After the initial addition, cap and shake the test tube vigorously for 30-60 seconds.[8] This step is crucial to overcome any kinetic barriers to dissolution.

-

Visually inspect the solution against a well-lit background. Look for the complete absence of solid particles. If the compound is a liquid at room temperature, look for the formation of a single, clear phase.[8]

-

-

Incremental Solvent Addition:

-

If the solute has not fully dissolved, continue to add the solvent in 0.25 mL increments.

-

After each addition, repeat the vigorous shaking and observation step.

-

Continue this process up to a total volume of 3 mL.

-

-

Classification:

-

Soluble/Miscible: If the compound dissolves completely in a small amount of solvent (e.g., < 1 mL).

-

Partially Soluble: If a significant portion of the compound dissolves but some remains undissolved even after adding 3 mL of solvent.

-

Insoluble: If no noticeable amount of the compound dissolves.

-

-

Data Recording:

-

Record the observations for each solvent in a laboratory notebook, noting the approximate volume of solvent required for complete dissolution.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for determining qualitative solubility.

Interplay of Factors Governing Solubility

The solubility of 2-methyl-4-phenyl-2-butanol is not a simple binary outcome but a result of the balance between its structural features and the properties of the solvent.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

2-Methyl-4-phenyl-2-butanol exhibits a versatile solubility profile due to its amphiphilic chemical nature. It is highly soluble in a wide range of organic solvents, from polar protic alcohols like ethanol to nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane. Its solubility is primarily driven by hydrogen bonding interactions with polar solvents and van der Waals forces with nonpolar solvents. The significant hydrophobic character of the molecule limits its solubility in water. This comprehensive understanding is essential for its effective use in synthesis, formulation, and other scientific applications, allowing for the rational selection of solvent systems to achieve desired outcomes.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link].

-

4-phenyl-2-butanol 4-phenylbutan-2-ol. (n.d.). The Good Scents Company. Retrieved from [Link].

-

2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632. (n.d.). PubChem. Retrieved from [Link].

-

Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550). (2010-04-08). FooDB. Retrieved from [Link].

- Solubility of Organic Compounds. (2023-08-31).

- US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL. (n.d.). Google Patents.

-

The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022-10-25). PMC. Retrieved from [Link].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Alcohols - Nomenclature and Properties. (2014-09-17). Master Organic Chemistry. Retrieved from [Link].

-

Synthesizing 2-methyl-2-butanol. (2015-08-18). Chemistry Stack Exchange. Retrieved from [Link].

-

17.2: Properties of Alcohols and Phenols. (2025-02-09). Chemistry LibreTexts. Retrieved from [Link].

-

Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. (2020-10-11). YouTube. Retrieved from [Link].

- US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol. (n.d.). Google Patents.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

Sources

- 1. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 3. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

- 4. aurochemicals.com [aurochemicals.com]

- 5. Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550) - FooDB [foodb.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Monograph: Biological & Synthetic Versatility of 2-Methyl-4-phenyl-2-butanol Scaffolds

[1]

Executive Summary & Compound Profile

2-Methyl-4-phenyl-2-butanol is a tertiary aryl-alkyl alcohol conventionally utilized as a fragrance ingredient (Muguet/Lily type) due to its stability and low sensitization profile.[1] However, its lipophilic tertiary carbinol structure serves as a critical pharmacophore in medicinal chemistry, acting as a bio-isostere for various sedative-hypnotics and a precursor to bioactive tetralin and chroman scaffolds.

Physicochemical Baseline[2][3][4]

-

LogP: ~2.6 – 2.9 (High membrane permeability)

-

Key Structural Feature: Sterically hindered tertiary hydroxyl group resistant to oxidation, conferring metabolic stability compared to primary/secondary analogs.

| Property | Value | Relevance to Drug Development |

| Lipophilicity (LogP) | 2.64 (Exp) | Ideal range for BBB penetration and membrane interaction.[1] |

| H-Bond Donors | 1 | Facilitates receptor binding via the hydroxyl moiety.[1] |

| Metabolic Stability | High | Tertiary alcohols resist dehydrogenation by ADH/ALDH enzymes.[1] |

| Toxicity (NOAEL) | High | Established safety profile via RIFM assessments (Fragrance use).[1][7] |

Primary Biological Activities[1][3][4][11]

Membrane Partitioning & Nonspecific Antimicrobial Activity

Like many lipophilic tertiary alcohols, 2-Methyl-4-phenyl-2-butanol exhibits bacteriostatic properties through a mechanism of membrane expansion and fluidization .[1]

-

Mechanism: The amphiphilic molecule partitions into the lipid bilayer of bacterial cell membranes.[8] The phenyl ring intercalates among the fatty acid tails, while the hydroxyl group anchors at the polar headgroup interface.

-

Effect: This disrupts the packing order of the bilayer, increasing permeability and causing leakage of intracellular ions (

) and ATP, leading to metabolic arrest. -

Comparative Potency: While less potent than phenolic antiseptics, it lacks the tissue irritation associated with phenols, making it a viable preservative adjuvant in topical formulations.

Tyrosinase Inhibition (Derivative-Specific)

While the parent molecule is a weak inhibitor, hydroxylated derivatives of the phenyl-butanol scaffold are potent tyrosinase inhibitors, utilized in treating hyperpigmentation.

-

Key Derivative: Rhododendrol (4-(4-hydroxyphenyl)-2-butanol).[1]

-

SAR Insight: The 2-methyl parent scaffold (non-phenolic) serves as a competitive antagonist template. Introduction of a p-hydroxyl group on the phenyl ring creates a mimic of Tyrosine (the natural substrate).

-

Pathway: These derivatives bind to the copper active site of tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone, thereby halting melanogenesis.

Sedative & Anesthetic Potential

The structural motif of dimethyl-phenyl-carbinols overlaps significantly with historic sedative-hypnotics (e.g., Ethchlorvynol, Methylparafynol).[1]

-

GABAergic Modulation: The tertiary alcohol moiety is known to modulate

receptors. The steric bulk of the gem-dimethyl group aids in hydrophobic pocket fitting within the transmembrane domain of the receptor. -

Safety Advantage: Unlike alkynol sedatives, the saturated alkyl chain of 2-Methyl-4-phenyl-2-butanol reduces the risk of reactive metabolite formation (e.g., Michael acceptors).[1]

Synthetic Utility: The "Tetralin" Gateway

For drug discovery, the primary value of 2-Methyl-4-phenyl-2-butanol is its role as a precursor for 1,1-Dimethyltetralin derivatives via Friedel-Crafts cyclization.[1] Tetralins are "privileged structures" in medicinal chemistry, found in antidepressants (Sertraline analogs) and retinoids.

Cyclization Workflow

The tertiary alcohol undergoes acid-catalyzed dehydration to a carbocation, which attacks the intramolecular phenyl ring.

DOT Visualization: Cyclization Pathway

Figure 1: Acid-catalyzed cyclization of the parent alcohol to the bioactive tetralin scaffold.[1]

Detailed Experimental Protocols

Protocol: Evaluation of Tyrosinase Inhibition (In Vitro)

Grounding: Validated against standard mushroom tyrosinase assays.

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8)

-

L-DOPA (2.5 mM)[1]

-

Mushroom Tyrosinase (1000 U/mL)

-

Test Compound: 2-Methyl-4-phenyl-2-butanol derivatives (dissolved in DMSO).[1]

Step-by-Step Methodology:

-

Preparation: Dilute test compounds in DMSO to varying concentrations (10 - 500

). -

Incubation: In a 96-well plate, combine 140

phosphate buffer, 20 -

Substrate Addition: Add 20

of L-DOPA solution to initiate the reaction. -

Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculation: Determine % Inhibition using the formula:

Protocol: Synthesis of 1,1-Dimethyltetralin (Cyclization)

Grounding: Standard Friedel-Crafts alkylation conditions for phenyl-alkanols.

-

Reactants: Dissolve 2-Methyl-4-phenyl-2-butanol (10 mmol) in dry Dichloromethane (DCM).

-

Catalyst: Cool to 0°C and add Aluminum Chloride (

, 12 mmol) portion-wise. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (2 hours).

-

Quench: Pour mixture onto crushed ice/HCl.

-

Extraction: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexanes) yields 1,1-dimethyltetralin.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the 2-Methyl-4-phenyl-2-butanol scaffold alter biological activity.

Figure 2: SAR map demonstrating the divergence of biological activity based on scaffold modification.

Safety & Toxicology (RIFM Data)

For drug development, the safety profile of the starting material is paramount.

-

Skin Sensitization: Classified as a non-sensitizer (Human Repeat Insult Patch Test).

-

Genotoxicity: Negative in Ames test and Micronucleus assay.

-

NOAEL (Rat): Established at >50 mg/kg/day in sub-chronic studies, indicating a wide therapeutic index for potential pharmaceutical applications.

References

-

Research Institute for Fragrance Materials (RIFM). (2012). Toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology.

-

Belsito, D., et al. (2012). A safety assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology.

-

Smit, N., et al. (2009). The hunt for natural skin whitening agents. International Journal of Molecular Sciences. (Context on Tyrosinase inhibition of phenyl-alkanols).

-

ChemicalBook. (2025). 2-Methyl-4-phenyl-2-butanol Product Properties and Synthesis.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7632, 2-Methyl-4-phenyl-2-butanol.

Sources

- 1. Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550) - FooDB [foodb.ca]

- 2. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

- 3. 2-Methyl-4-phenyl-2-butanol | The Fragrance Conservatory [fragranceconservatory.com]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methyl-4-phenyl-2-butanol

This guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenyl-2-butanol, a valuable aryl alkyl alcohol, via the Grignard reaction.[1] Intended for researchers, scientists, and professionals in drug development and fragrance chemistry, this document delves into the core mechanistic principles, provides a field-proven experimental protocol, and addresses critical aspects of process optimization, safety, and product validation.

Strategic Importance of the Grignard Reaction in Complex Molecule Synthesis

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] Its fundamental utility lies in the nucleophilic character of the organomagnesium halide (the Grignard reagent), which readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[3] This reactivity allows for the construction of complex carbon skeletons and the synthesis of a wide array of alcohols.[3][4]

The synthesis of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol, is a classic application of this reaction. It involves the nucleophilic addition of a phenylethylmagnesium halide to acetone.[5] This specific target molecule is of interest in fields such as fragrance science due to its structural class.[1]

The Underlying Mechanism of Tertiary Alcohol Formation

The synthesis proceeds in two primary stages: nucleophilic addition followed by acidic work-up.

-

Formation of the Magnesium Alkoxide: The Grignard reagent, in this case, 2-phenylethylmagnesium bromide, acts as a potent nucleophile. The carbon atom bonded to the magnesium possesses a significant partial negative charge and attacks the electrophilic carbonyl carbon of acetone.[5] This nucleophilic attack results in the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[6]

-

Protonation to Yield the Alcohol: The reaction is then "quenched" with a proton source, typically a saturated aqueous solution of ammonium chloride or a dilute acid.[6] The alkoxide oxygen is protonated, yielding the final tertiary alcohol product, 2-methyl-4-phenyl-2-butanol, and water-soluble magnesium salts.

Reaction Mechanism: Grignard Synthesis of 2-Methyl-4-phenyl-2-butanol

Caption: Mechanism of 2-Methyl-4-phenyl-2-butanol Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by emphasizing the critical control points that ensure reaction success. The paramount principle is the absolute exclusion of water, which would otherwise protonate and destroy the highly basic Grignard reagent.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Key Properties/Handling |

| Magnesium Turnings | Mg | 24.31 | 2.9 g (0.12 mol) | Highly flammable solid. Must be dry. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Activator. Corrosive. |

| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 18.5 g (0.10 mol) | Lachrymator. Store under nitrogen. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Extremely flammable. Peroxide-former. Must be anhydrous. |

| Anhydrous Acetone | C₃H₆O | 58.08 | 5.8 g (0.10 mol) | Flammable. Must be anhydrous. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~150 mL | Quenching agent. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent. |

Essential Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

Step-by-Step Methodology

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Methyl-4-phenyl-2-butanol.

Part A: Preparation of 2-Phenylethylmagnesium Bromide

-

Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. This is best achieved by flame-drying the assembled apparatus under a stream of dry nitrogen or by oven-drying overnight at >120 °C and assembling while hot.

-

Apparatus Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a CaCl₂ drying tube), and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Initiation: Place the magnesium turnings (2.9 g) and a single crystal of iodine in the flask. The iodine serves to chemically etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium surfaces to initiate the reaction.[3]

-

Reagent Addition: In the dropping funnel, prepare a solution of 2-phenylethyl bromide (18.5 g) in 50 mL of anhydrous diethyl ether.

-

Reaction Start: Add approximately 5-10 mL of the bromide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and spontaneous refluxing begins. If the reaction does not start, gentle warming with a heat gun may be required. A few drops of 1,2-dibromoethane can also be used as an initiator.[4]

-

Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux without external heating.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear grayish and cloudy.

Part B: Reaction with Acetone and Work-up

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

-

Acetone Addition: Prepare a solution of anhydrous acetone (5.8 g) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A thick, white precipitate of the magnesium alkoxide will form.[7]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 150 mL of saturated aqueous ammonium chloride solution, stirring vigorously.[6][7] This hydrolyzes the alkoxide and dissolves the magnesium salts (Mg(OH)Br).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Drying and Isolation: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography.

-

Purification: Silica gel chromatography using a hexane/ethyl acetate gradient (e.g., starting at 4:1) is an effective method for isolating the pure product.[8]

-

Yield: A successful reaction should yield the product as a colorless oil. A 72% yield has been reported for a similar Grignard reaction.[8]

-

Characterization (¹H NMR): The structure of 2-methyl-4-phenyl-2-butanol can be confirmed by ¹H NMR spectroscopy. Expected signals include:

-

A multiplet for the aromatic protons of the phenyl group (~7.20-7.34 ppm).

-

A multiplet for the benzylic methylene protons (-CH₂-Ph) (~2.67-2.71 ppm).

-

A multiplet for the other methylene protons (-C-CH₂-) (~1.74-1.80 ppm).

-

A singlet for the two equivalent methyl groups (-C(CH₃)₂) (~1.27 ppm).

-

A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.[8]

-

Causality, Optimization, and Troubleshooting

Critical Parameters

-

Solvent Choice: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are non-reactive towards the Grignard reagent and effectively solvate the magnesium species, stabilizing the reagent.

-

Temperature Control: The formation of the Grignard reagent is exothermic and can become vigorous. Maintaining a controlled reflux is key. Cooling the reaction before adding the ketone is critical to prevent side reactions and ensure safe operation.[7]

-

Reagent Purity: The use of anhydrous reagents and solvents cannot be overstated. Any protic impurity (water, alcohols) will be deprotonated by the Grignard reagent, reducing the yield and forming the corresponding alkane (ethylbenzene in this case).

Common Side Reactions and Mitigation

Potential Side Reactions in Grignard Synthesis

Caption: Competing reaction pathways in the Grignard synthesis.

-

Protonation of the Grignard Reagent: As mentioned, this is the most common side reaction.

-

Cause: Presence of water or other acidic protons.

-

Mitigation: Rigorous drying of all glassware, solvents, and reagents. Maintain a robust inert atmosphere.

-

-

Enolization of the Ketone: The Grignard reagent can act as a strong base, deprotonating the α-carbon of the ketone to form an enolate. This regenerates the starting ketone upon work-up, lowering the yield.

-

Cause: Steric hindrance around the carbonyl group can favor the basicity of the Grignard reagent over its nucleophilicity.

-

Mitigation: For this reaction, steric hindrance is minimal. However, slow addition of the ketone to an excess of the Grignard reagent at low temperatures can favor the desired nucleophilic addition.

-

-

Wurtz-type Coupling: The Grignard reagent can react with unreacted 2-phenylethyl bromide to form a dimer (1,4-diphenylbutane).

-

Cause: This is more prevalent if the concentration of the alkyl halide is high.

-

Mitigation: Slow, controlled addition of the alkyl halide during the Grignard reagent formation ensures it reacts with the magnesium surface rather than another Grignard molecule.

-

Safety and Hazard Management

The Grignard reaction presents significant hazards that require stringent safety protocols.

-

Flammability: Diethyl ether is extremely flammable and has a low autoignition temperature. All operations must be conducted in a certified chemical fume hood, away from ignition sources.

-

Pyrophoric Reagents: While not always pyrophoric, Grignard reagents are highly reactive and can ignite spontaneously upon contact with air, especially if the solvent evaporates. Never leave a flask containing Grignard reagent open to the atmosphere.

-

Water Reactivity: The reaction of Grignard reagents with water is highly exothermic and liberates flammable hydrogen gas. The quenching process must be performed slowly and with adequate cooling.

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

Conclusion

The Grignard synthesis of 2-methyl-4-phenyl-2-butanol is a robust and instructive example of C-C bond formation. Success hinges on a meticulous experimental technique, particularly the stringent exclusion of atmospheric moisture and careful control of reaction exotherms. By understanding the underlying mechanism and potential side reactions, researchers can reliably execute this synthesis, yielding a valuable tertiary alcohol for further application. This guide provides the necessary framework for achieving this outcome with safety and efficiency at the forefront.

References

- Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

-

CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology, 50, S184-S188. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

-

YouTube. (2016, December 13). Grignard Reaction with Acetone. Retrieved from [Link]

-

Pen-Tung Sah, P. T. (2026, January 26). Organic Synthesis with 4-Phenyl-2-butanol: A Chemist's Perspective. Retrieved from [Link]

-

Quora. (n.d.). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

-

Allentoff, N., & Wright, G. F. (1957). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. Journal of Organic Chemistry, 22(1), 1-6. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Grignards and anhydrous ethanol. Retrieved from [Link]

Sources

- 1. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

Advanced Synthesis Architectures for 2-Methyl-4-phenyl-2-butanol

Executive Summary

2-Methyl-4-phenyl-2-butanol is a tertiary alcohol of significant value in the fine chemical and fragrance industries, revered for its stability and "Muguet" (Lily of the Valley) olfactory profile.[1] Unlike secondary alcohols, its tertiary structure renders it resistant to oxidation, making it a persistent structural motif in functional perfumery and a robust intermediate in pharmaceutical synthesis.

This guide moves beyond standard textbook preparations to analyze three distinct synthesis architectures:

-

The Industrial Standard: Catalytic Hydrogenation of Alkynols (High throughput, flow-compatible).[1]

-

The Precision Batch Route: Grignard Addition to Benzylacetone (High fidelity, laboratory standard).

-

The Green Radical Route: Peroxide-Initiated Addition of Isopropanol to Styrene (High atom economy).[1]

Route A: Catalytic Hydrogenation of Alkynols (Industrial Standard)

Best For: Large-scale manufacturing, continuous flow processing.[1]

This route relies on the construction of the carbon skeleton via alkyne chemistry, followed by a selective reduction. It is favored industrially because the alkyne precursor can be synthesized from commodity chemicals (Phenylacetylene and Acetone).

The Mechanism

The synthesis proceeds in two phases.[2] First, the formation of 4-phenyl-2-methyl-3-butyn-2-ol via base-catalyzed alkynylation.[1] Second, the complete hydrogenation of the triple bond to a single bond without reducing the aromatic ring or hydrogenolyzing the hydroxyl group.

Protocol: Selective Hydrogenation

Precursor Synthesis: Phenylacetylene is reacted with acetone in the presence of KOH (Favorskii reaction conditions) to yield the alkyne intermediate.

Hydrogenation Step:

-

Reactor Loading: Charge a high-pressure autoclave with 4-phenyl-2-methyl-3-butyn-2-ol (1.0 eq) and Methanol (solvent, 10 volumes).

-

Catalyst: Add 5% Pd/C (Palladium on Carbon) or Raney Nickel.[1] Note: Pd/C is preferred for cleaner conversion, but requires careful pressure control to avoid ring hydrogenation.

-

Conditions: Pressurize with

to 3–5 bar. Heat to 40–60°C.[1] -

Monitoring: The reaction passes through the alkene intermediate (4-phenyl-2-methyl-3-buten-2-ol).[1] Monitoring via GC is critical to ensure the triple bond is fully reduced while the phenyl ring remains intact.

-

Workup: Filter catalyst (Celite). Concentrate filtrate.[1] Distill under reduced pressure.

Critical Control Point: Over-hydrogenation leads to the cyclohexyl derivative (4-cyclohexyl-2-methyl-2-butanol), which has a significantly different odor and physical profile.[1]

Figure 1: Sequential hydrogenation pathway showing critical selectivity nodes.[1]

Route B: Grignard Addition to Benzylacetone (Precision Batch)

Best For: Laboratory synthesis, high-purity requirements, medicinal chemistry libraries.[1]

While many textbooks suggest reacting phenylethyl magnesium bromide with acetone, the reverse addition (Methyl magnesium halide + Benzylacetone) is often operationally superior. Benzylacetone (4-phenyl-2-butanone) is a stable, non-volatile liquid, whereas gaseous acetone requires specialized handling to quantify precisely in Grignard reactions.[1]

The Mechanism

This is a classic nucleophilic addition to a ketone. The hard nucleophile (MeMgBr) attacks the carbonyl carbon of benzylacetone.

Protocol: Step-by-Step

Reagents:

-

Benzylacetone (1.0 eq)

-

Methylmagnesium Bromide (3.0 M in Ether/THF, 1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

).[1] -

Charging: Add Methylmagnesium Bromide solution to the flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve Benzylacetone in anhydrous THF (1:1 v/v). Add dropwise to the Grignard reagent over 30 minutes. Exotherm Warning: Maintain internal temperature < 10°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

-

Quench: Cool back to 0°C. Quench slowly with Saturated Aqueous Ammonium Chloride (

). Do not use HCl, as acid promotes dehydration of the tertiary alcohol to the alkene. -

Extraction: Extract with Diethyl Ether (3x). Wash organics with Brine.[1] Dry over

.[1] -

Purification: Flash chromatography (Hexanes/Ethyl Acetate 9:1) or vacuum distillation.[1]

Self-Validating Check: The disappearance of the carbonyl peak (approx. 1715 cm⁻¹) in IR spectroscopy confirms conversion.

Figure 2: Grignard workflow emphasizing the critical hydrolysis step to prevent dehydration.

Route C: Radical Addition of Isopropanol to Styrene (Green Alternative)

Best For: Atom economy, avoiding metal catalysts, academic research.

This route utilizes a free-radical chain reaction to add the elements of isopropanol across the double bond of styrene. It is chemically elegant but requires careful initiation control.[1]

The Mechanism